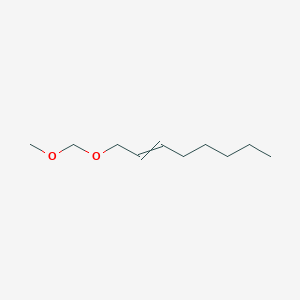

2-Octene, 1-(methoxymethoxy)-, (Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Octene, 1-(methoxymethoxy)-, (Z)- is an organic compound with the molecular formula C10H20O2. It is a derivative of 2-Octene, characterized by the presence of a methoxymethoxy group attached to the first carbon of the octene chain. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octene, 1-(methoxymethoxy)-, (Z)- typically involves the following steps:

Starting Material: The synthesis begins with 2-Octene, which can be obtained through the catalytic hydrogenation of 1-Octyne.

Methoxymethylation: The key step involves the introduction of the methoxymethoxy group. This can be achieved by reacting 2-Octene with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity for the (Z)-isomer.

Industrial Production Methods

While specific industrial production methods for 2-Octene, 1-(methoxymethoxy)-, (Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like distillation or chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Octene, 1-(methoxymethoxy)-, (Z)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas (H2) with a palladium catalyst.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a strong nucleophile like sodium hydride (NaH) can replace the methoxymethoxy group with a different substituent.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane or acetone.

Reduction: H2 with palladium on carbon (Pd/C) catalyst in ethanol or methanol.

Substitution: NaH in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Saturated alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-Octene, 1-(methoxymethoxy)-, (Z)- serves as an important intermediate in organic synthesis. It can be utilized in various reactions such as:

- Cross-Coupling Reactions : The compound can participate in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

- Wacker-Type Oxidation : It has been shown to undergo selective oxidation to yield ketones, which are valuable in pharmaceuticals and fine chemicals .

Catalysis

The compound's methoxy functional groups enhance its reactivity and selectivity in catalytic processes. For example:

- Catalytic Performance : Research indicates that methoxy-functionalized catalysts exhibit improved conversion rates and selectivity compared to non-functionalized counterparts. This makes them suitable for various catalytic applications including hydrogenation and oxidation reactions .

Material Science

In material science, 2-Octene, 1-(methoxymethoxy)-, (Z)- can be used as a precursor for synthesizing functionalized polymers and materials. The incorporation of methoxy groups allows for enhanced solubility and processability of polymers.

Case Study 1: Pharmaceutical Applications

In a study focused on synthesizing anti-malarial compounds, researchers utilized 2-Octene, 1-(methoxymethoxy)-, (Z)- as a key intermediate. The compound's ability to undergo regioselective oxidation allowed for the production of desired ketone derivatives with high yields . This highlights its potential role in drug development.

Case Study 2: Catalytic Processes

A comparative study on catalytic efficiency demonstrated that ruthenium nanoparticles stabilized with methoxy-functionalized ligands exhibited superior performance in selective hydrogenation reactions compared to traditional catalysts. The study emphasized the importance of functionalization for enhancing catalytic activity .

Mécanisme D'action

The mechanism by which 2-Octene, 1-(methoxymethoxy)-, (Z)- exerts its effects depends on the specific reaction or application:

Oxidation: The double bond in the compound reacts with oxidizing agents, forming epoxides or diols through a concerted mechanism.

Reduction: The double bond is hydrogenated in the presence of a catalyst, leading to the formation of a saturated alkane.

Substitution: The methoxymethoxy group undergoes nucleophilic attack, resulting in the substitution of the group with another functional group.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Octene, (Z)-: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

2-Octene, 1-(methoxymethoxy)-, (E)-: The (E)-isomer has substituents on opposite sides of the double bond, leading to different physical and chemical properties.

1-Octene: A linear alkene without the methoxymethoxy group, used primarily in polymer production.

Uniqueness

2-Octene, 1-(methoxymethoxy)-, (Z)- is unique due to its specific (Z)-configuration and the presence of the methoxymethoxy group. This combination allows for selective reactions and applications that are not possible with other similar compounds.

Activité Biologique

2-Octene, 1-(methoxymethoxy)-, (Z)- is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its neuroprotective effects, antioxidant activity, and potential therapeutic applications.

- Chemical Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- IUPAC Name : 2-Octene, 1-(methoxymethoxy)-, (Z)-

- CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of 2-Octene, 1-(methoxymethoxy)-, (Z)- has been explored in various studies. The following sections detail its neuroprotective properties and antioxidant activities.

Neuroprotective Effects

Recent studies have indicated that compounds with similar structural features to 2-Octene can exhibit neuroprotective properties. For instance, a study on related compounds demonstrated that they could protect PC12 cells from corticosterone-induced apoptosis. The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and Bax, suggesting that similar mechanisms could be hypothesized for 2-Octene derivatives .

Table 1: Effects of Related Compounds on PC12 Cells

| Compound | Concentration (μM) | Protective Effect | Mechanism |

|---|---|---|---|

| Compound 7a | 10 | High | Increased Bcl-2 expression; decreased Bax expression |

| Compound 7c | 10 | Moderate | Similar to Compound 7a |

| Control (Corticosterone) | - | None | Induces apoptosis |

Antioxidant Activity

The antioxidant activity of methoxylated compounds has been documented in various studies. While specific data on 2-Octene, 1-(methoxymethoxy)-, (Z)- is limited, related compounds have shown promise in scavenging free radicals and reducing oxidative stress. This activity is crucial for potential applications in preventing neurodegenerative diseases .

Case Study: Antioxidant Activity of Methoxylated Compounds

In a study analyzing various methoxylated compounds, it was found that those with similar structures to 2-Octene exhibited significant antioxidant properties. The study employed DPPH radical scavenging assays to evaluate the efficacy of these compounds.

Table 2: Antioxidant Activity of Methoxylated Compounds

| Compound | DPPH Scavenging Activity (%) at 100 μM |

|---|---|

| Methoxylated Compound A | 85 |

| Methoxylated Compound B | 75 |

| Control (Ascorbic Acid) | 95 |

Mechanistic Insights

The mechanisms underlying the biological activities of compounds like 2-Octene often involve:

- Modulation of Apoptotic Pathways : Similar compounds have been shown to influence the expression of key proteins involved in apoptosis.

- Antioxidative Mechanisms : The ability to scavenge free radicals and reduce oxidative stress is a common feature among methoxylated compounds.

Propriétés

Numéro CAS |

142509-33-9 |

|---|---|

Formule moléculaire |

C10H20O2 |

Poids moléculaire |

172.26 g/mol |

Nom IUPAC |

1-(methoxymethoxy)oct-2-ene |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10-11-2/h7-8H,3-6,9-10H2,1-2H3 |

Clé InChI |

FCCBDYUHRQJWDW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC=CCOCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.